ethyl 4-[2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate
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Description
Ethyl 4-[2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C26H27N5O4S and its molecular weight is 505.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 505.17837553 g/mol and the complexity rating of the compound is 823. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Pyrazolo[4,3-d]pyrimidine core : Known for its diverse biological activities.
- Sulfanyl and acetamido groups : These functional groups contribute to the compound's reactivity and interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines:
-
Cell Line Studies :
- In vitro studies demonstrated significant inhibition of proliferation in human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines.
- For instance, derivatives within this class have exhibited IC50 values as low as 1.74 µM against MCF-7 cells, indicating potent anticancer activity .
-
Mechanism of Action :
- The mechanism is primarily attributed to the inhibition of key kinases involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and mammalian target of rapamycin (mTOR) .
- Flow cytometric analyses have indicated that these compounds can induce apoptosis and arrest the cell cycle at various phases (S and G2/M), further supporting their potential as anticancer agents .
Other Biological Activities
Beyond anticancer effects, pyrazolo[4,3-d]pyrimidine derivatives have been noted for additional biological activities:
- Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing inflammation markers in vitro, suggesting potential applications in inflammatory diseases .
- Antimicrobial Activity : Preliminary studies indicate that certain structures within this class may possess antimicrobial properties, although more research is needed to confirm these effects .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 1.74 | |
Anticancer | A549 | 0.39 | |
Anticancer | PC-3 | 12.0 | |
Anti-inflammatory | RAW264.7 Cells | N/A | |
Antimicrobial | Various | N/A |
Case Study 1: MCF-7 Cell Line
A recent study evaluated a series of pyrazolo[4,3-d]pyrimidine derivatives against the MCF-7 breast cancer cell line. Among them, a derivative similar to ethyl 4-[2-({2-ethyl...}] demonstrated an IC50 value of 1.74 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: A549 Cell Line
Another study focused on A549 lung cancer cells where compounds showed IC50 values ranging from 0.39 µM to higher concentrations depending on structural modifications. The most effective derivative was noted for its ability to inhibit EGFR signaling pathways, crucial for tumor growth and survival .
Properties
IUPAC Name |
ethyl 4-[[2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c1-4-30-15-21-23(29-30)24(33)31(14-18-8-6-17(3)7-9-18)26(28-21)36-16-22(32)27-20-12-10-19(11-13-20)25(34)35-5-2/h6-13,15H,4-5,14,16H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQNJHYZPMRANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)CC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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